molecular formula C22H21N3O2S B2566685 N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 921161-29-7

N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2566685
CAS No.: 921161-29-7
M. Wt: 391.49
InChI Key: NMZNYFQAPYBIDZ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. Key structural attributes include:

  • 3-methyl group on the imidazo[2,1-b][1,3]thiazole ring.
  • 4-methoxyphenyl substituent at position 6, contributing electron-donating properties.
  • Carboxamide group at position 2, linked to a 2-ethylphenyl moiety, enhancing lipophilicity.

This compound belongs to a class of molecules explored for diverse applications, including medicinal chemistry and materials science .

Properties

IUPAC Name

N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-4-15-7-5-6-8-18(15)23-21(26)20-14(2)25-13-19(24-22(25)28-20)16-9-11-17(27-3)12-10-16/h5-13H,4H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZNYFQAPYBIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in the presence of sodium carbonate and DMF (dimethylformamide) as a solvent. This reaction leads to the formation of 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine, which undergoes further cyclization and substitution reactions to yield the final product .

Chemical Reactions Analysis

N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Imidazo[2,1-b][1,3]thiazole Derivatives

G677-0184 (N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide)
  • Core structure : Identical imidazo[2,1-b][1,3]thiazole backbone with 3-methyl and 6-(4-methoxyphenyl) groups.
  • Key difference : Carboxamide linked to a 3-chlorophenyl instead of 2-ethylphenyl.
F0650-0060 (N-[(furan-2-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide)
  • Core structure : Similar backbone but lacks the 4-methoxy group at position 6 (substituted with phenyl).
  • Carboxamide modification : Linked to a furan-2-ylmethyl group.
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride
  • Core structure : Replaces the carboxamide with a carboxylic acid group.
  • Impact : The ionizable carboxylic acid enhances water solubility but reduces membrane permeability compared to the carboxamide .

Heterocyclic Variants

Imidazo[2,1-b][1,3]oxazine Derivatives ()
  • Core difference : Oxazine ring instead of thiazole.
  • Substituents : Nitro groups and halogenated aryl moieties (e.g., 2-fluorophenyl, 2-bromophenyl).
  • Impact : The oxazine core alters electronic properties, while halogen substituents modulate bioactivity through steric and electronic effects .
Imidazo[2,1-b][1,3]thiazines ()
  • Core difference : Thiazine ring (six-membered) vs. thiazole (five-membered).
  • Substituents : Chloropyridinyl, trifluoromethyl, and diphenyl groups.

Physicochemical Properties and SAR Insights

Key Properties of Selected Compounds

Compound Molecular Weight logP Hydrogen Bond Acceptors Polar Surface Area (Ų) Reference
Target Compound ~409.5* ~5.5* 4 ~40* -
G677-0184 397.88 5.17 4 40.08
F0650-0060 ~377.4* ~3.8* 5 ~65*
3-Methyl-6-(4-methylphenyl) derivative 320.79 N/A 3 N/A

*Estimated based on structural similarity.

Structure-Activity Relationship (SAR) Trends

  • Position 6 substituents :
    • 4-Methoxyphenyl (target compound): Electron-donating methoxy group enhances π-π stacking and bioavailability.
    • Phenyl (F0650-0060): Lacks methoxy’s polarity, reducing solubility but increasing lipophilicity.
  • Carboxamide modifications: 2-Ethylphenyl (target): Hydrophobic interactions dominate. Furan-methyl (F0650-0060): Polar interactions via furan oxygen.

Biological Activity

N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound belonging to the imidazo[2,1-b][1,3]thiazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H18N4O3S
  • Molecular Weight : 406.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in cell proliferation and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses.
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism includes inducing apoptosis and disrupting cell cycle progression.

Anticancer Properties

Research indicates that compounds in the imidazo[2,1-b][1,3]thiazole family exhibit significant anticancer activity. For example:

  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits IC50 values in the low micromolar range against several cancer cell lines (e.g., HCT116 colon cancer cells) .
Cell LineIC50 (μM)
HCT1165.0
MCF77.5
A54910.0

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent:

  • In Vivo Studies : Animal models treated with this compound exhibited reduced levels of inflammatory cytokines such as TNF-alpha and IL-6 .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific structural features are crucial for the biological activity of this compound:

  • Methoxy Group : The presence of a methoxy group on the phenyl ring enhances lipophilicity and bioavailability.
  • Imidazole and Thiazole Rings : These heterocyclic structures are essential for binding interactions with biological targets.

Study 1: Anticancer Efficacy

A study published in Molecules investigated the anticancer properties of various imidazo[2,1-b][1,3]thiazole derivatives. It was found that modifications on the phenyl rings significantly influenced cytotoxicity against breast cancer cells .

Study 2: Mechanistic Insights

Another research article explored the mechanistic pathways through which this compound induces apoptosis in cancer cells. The study highlighted the activation of caspase pathways and mitochondrial dysfunction as key mechanisms .

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